

Application Notes and Protocols: High-Purity N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

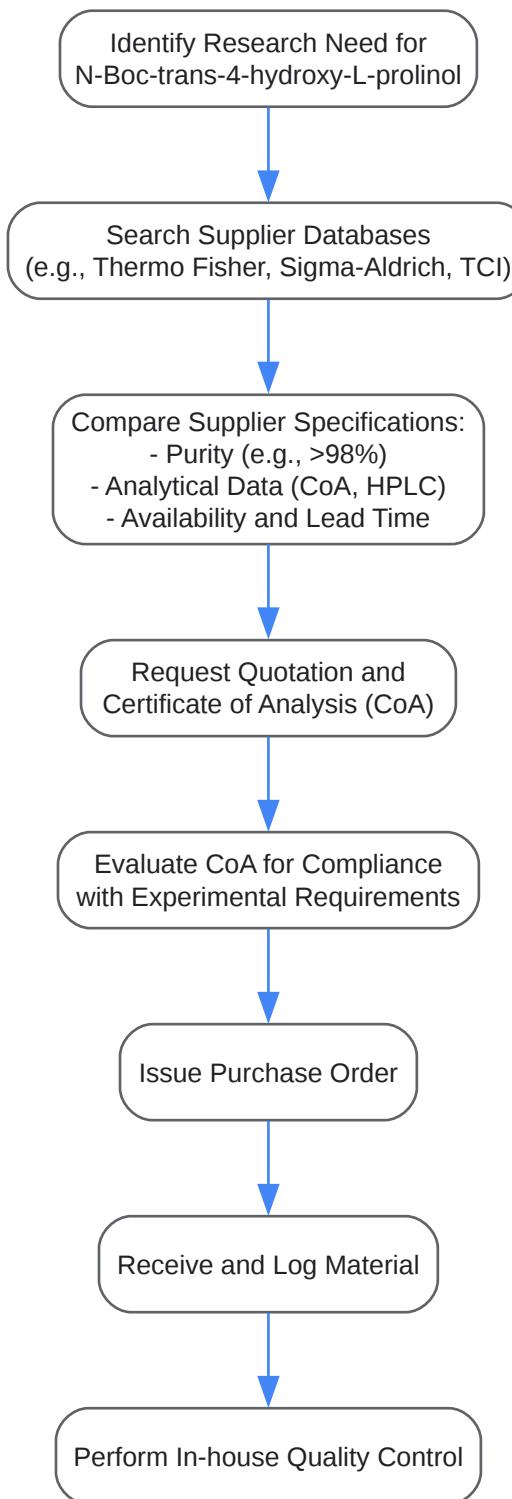
Compound Name: **N-Boc-trans-4-hydroxy-L-prolinol**

Cat. No.: **B117354**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the procurement, quality assessment, and utilization of high-purity **N-Boc-trans-4-hydroxy-L-prolinol**. This versatile chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including modified peptides and chiral ligands.


Suppliers and Procurement

High-purity **N-Boc-trans-4-hydroxy-L-prolinol** is available from several reputable chemical suppliers. When procuring this reagent, it is crucial to consider the purity specifications and the intended application.

Table 1: Prominent Suppliers of **N-Boc-trans-4-hydroxy-L-prolinol** and Related Compounds

Supplier	Product Name	CAS Number	Purity	Notes
Thermo Scientific Chemicals	N-Boc-trans-4-hydroxy-L-prolinol	61478-26-0	96% ^[1]	---
CP Lab Safety	N-Boc-trans-4-hydroxy-L-prolinol	61478-26-0	min 98% ^[2]	For professional manufacturing and research use only. ^[2]
Parchem	N-Boc-Trans-4-Hydroxy-L-Prolinol	61478-26-0	Not specified	Specialty chemical supplier. ^[3]
Sigma-Aldrich	N-Boc-trans-4-hydroxy-L-proline methyl ester	74844-91-0	97%	Precursor to N-Boc-trans-4-hydroxy-L-prolinol.
TCI Chemicals	trans-N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline	13726-69-7	>98.0% (HPLC)	Precursor to N-Boc-trans-4-hydroxy-L-prolinol.

Procurement Workflow:

[Click to download full resolution via product page](#)

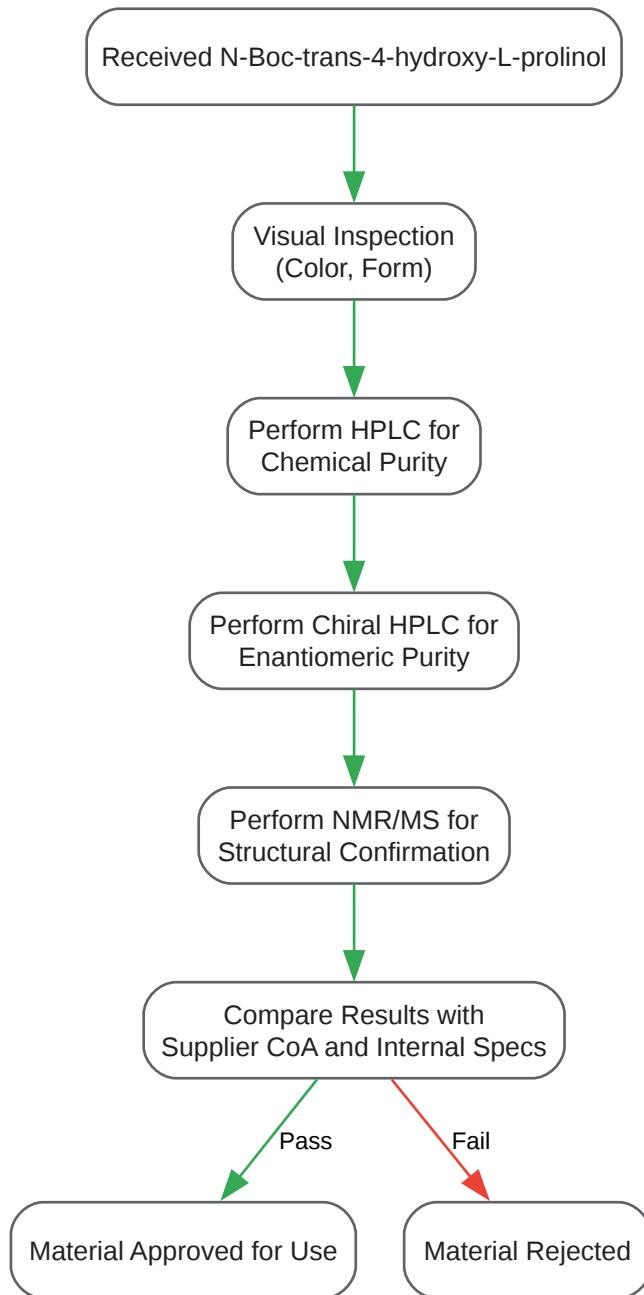
*Procurement workflow for **N-Boc-trans-4-hydroxy-L-prolinol**.*

Quality Assessment and Control

Ensuring the purity and stereochemical integrity of **N-Boc-trans-4-hydroxy-L-prolinol** is critical for the success of subsequent synthetic steps. A combination of analytical techniques should be employed for quality control.

Table 2: Key Quality Control Parameters and Analytical Methods

Parameter	Method	Typical Specification	Purpose
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥98%	To quantify the percentage of the desired compound and detect any impurities.
Identity	¹ H NMR, ¹³ C NMR Spectroscopy	Conforms to structure	To confirm the chemical structure and identify any structural isomers.
Mass Spectrometry (MS)	Conforms to molecular weight	To confirm the molecular weight of the compound.	
Chiral Purity	Chiral HPLC	Enantiomeric excess (ee) ≥99%	To ensure the stereochemical integrity of the L-enantiomer.
Appearance	Visual Inspection	White to off-white solid/powder	To check for any discoloration or foreign matter.
Solubility	Visual Inspection	Soluble in methanol, chloroform, and other common organic solvents.	To ensure suitability for reaction conditions.


Experimental Protocol: HPLC Analysis for Purity Determination

This protocol provides a general method for determining the chemical purity of **N-Boc-trans-4-hydroxy-L-prolinol**. Method optimization may be required based on the specific HPLC system and column.

- Preparation of Standard Solution:
 - Accurately weigh approximately 10 mg of **N-Boc-trans-4-hydroxy-L-prolinol** reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Preparation of Sample Solution:
 - Accurately weigh approximately 10 mg of the **N-Boc-trans-4-hydroxy-L-prolinol** sample and dissolve it in the same solvent as the standard to a final concentration of 1 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA). A typical gradient might be:
 - 0-20 min: 10-90% B
 - 20-25 min: 90% B
 - 25-30 min: 90-10% B
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Injection Volume: 10 μ L.
- Analysis:
 - Inject the standard and sample solutions.

- Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Quality Control Workflow:

[Click to download full resolution via product page](#)

In-house quality control workflow.

Applications and Experimental Protocols

N-Boc-trans-4-hydroxy-L-prolinol is a valuable chiral building block due to its rigid pyrrolidine ring and the presence of both a protected amine and a primary alcohol, allowing for selective chemical modifications.

Use in Peptide Synthesis

The hydroxyl group of **N-Boc-trans-4-hydroxy-L-prolinol** can be further functionalized or used to introduce conformational constraints in peptides. The following is a general protocol for incorporating this modified amino alcohol into a peptide sequence using solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide Chain via Mitsunobu Reaction

This protocol describes the attachment of a carboxylic acid to the hydroxyl group of resin-bound **N-Boc-trans-4-hydroxy-L-prolinol**.

- Resin Preparation:
 - Start with a suitable resin (e.g., Wang resin) loaded with the C-terminal amino acid of the desired peptide.
 - Swell the resin in dichloromethane (DCM) for 30 minutes.
- Boc Deprotection:
 - Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group if applicable.
 - Wash the resin thoroughly with DMF and DCM.
- Coupling of **N-Boc-trans-4-hydroxy-L-prolinol**:
 - Activate the carboxylic acid of the preceding amino acid using a standard coupling reagent (e.g., HBTU/DIPEA in DMF).
 - Couple the activated amino acid to the free amine of the resin-bound peptide.

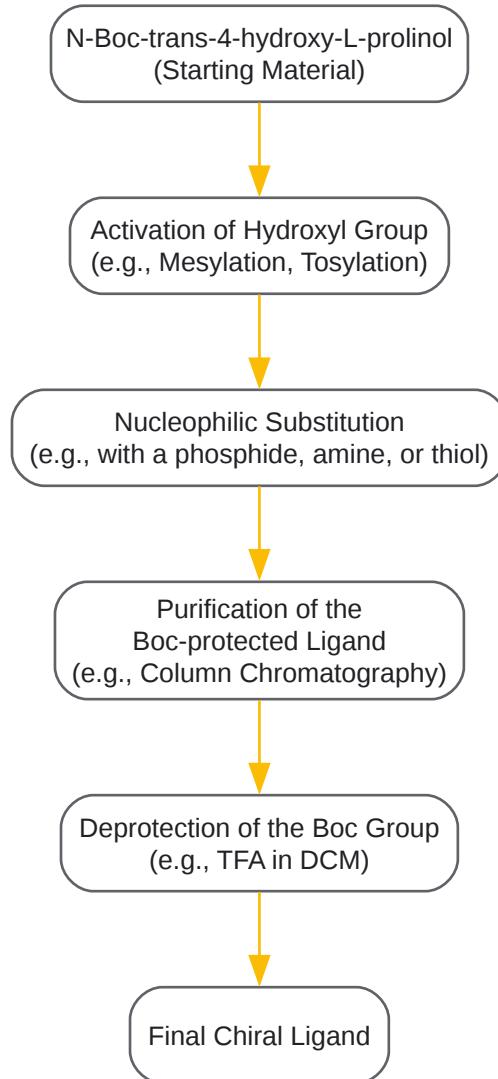
- Wash the resin thoroughly.
- Repeat the coupling and deprotection steps to elongate the peptide chain until **N-Boc-trans-4-hydroxy-L-prolinol** is to be incorporated.
- Mitsunobu Reaction for Side-Chain Modification:
 - Swell the peptide-resin containing the free hydroxyl group of the prolinol moiety in anhydrous tetrahydrofuran (THF).
 - In a separate flask, dissolve the carboxylic acid to be attached (3 equivalents) and triphenylphosphine (PPh_3) (3 equivalents) in anhydrous THF.
 - Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (3 equivalents).
 - Add this mixture to the swollen resin and react for 2-4 hours at room temperature.
 - Wash the resin with THF, DCM, and methanol, then dry under vacuum.
- Cleavage and Deprotection:
 - Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
 - Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Synthesis of Chiral Ligands and Organocatalysts

The chiral scaffold of **N-Boc-trans-4-hydroxy-L-prolinol** is an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.

Experimental Protocol: Synthesis of a Prolinol-Derived Diphosphine Ligand

This protocol outlines a general procedure for converting the hydroxyl group to a leaving group followed by substitution with a phosphine.


- Activation of the Hydroxyl Group:

- Dissolve **N-Boc-trans-4-hydroxy-L-prolinol** (1 equivalent) in anhydrous DCM and cool to 0°C.
- Add triethylamine (1.5 equivalents).
- Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

- Substitution with Phosphine:
 - Prepare a solution of lithium diphenylphosphide (LiPPh_2) by reacting triphenylphosphine with lithium metal in THF.
 - Add the crude mesylate from the previous step, dissolved in THF, to the LiPPh_2 solution at 0°C.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction with saturated ammonium chloride solution.
 - Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography on silica gel.
- Boc Deprotection:
 - Dissolve the purified phosphine-containing product in DCM.
 - Add an excess of TFA and stir at room temperature for 1-2 hours.

- Remove the solvent and excess acid under reduced pressure to yield the final ligand as a TFA salt.

Logical Flow for Synthesis of a Chiral Ligand:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Boc-trans-4-hydroxy-L-prolinol, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. parchem.com [parchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: High-Purity N-Boc-trans-4-hydroxy-L-prolinol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117354#suppliers-and-procurement-of-high-purity-n-boc-trans-4-hydroxy-l-prolinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com